RGD Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

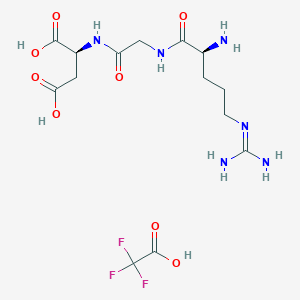

RGD Trifluoroacetate is a useful research compound. Its molecular formula is C14H23F3N6O8 and its molecular weight is 460.367. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Imaging Applications

Positron Emission Tomography (PET) Imaging

RGD peptides are extensively utilized in PET imaging due to their ability to target integrin αvβ3, a biomarker associated with neoangiogenesis in tumors. Several radiolabeled RGD derivatives, such as [^18F]Galacto-RGD and [^68Ga]NOTA-RGD, have been developed for clinical use. These compounds facilitate the detection and staging of tumors, providing critical information for patient management. For instance, [^18F]Alfatide has shown promising results with a rapid synthesis process that enhances clinical applicability .

Comparison of Radiolabeled RGD Peptides

| Peptide | Radiolabel | Effective Dose (mSv) | Yield (%) |

|---|---|---|---|

| [^18F]Galacto-RGD | ^18F | 17 μSv/MBq | 42.1 ± 2.0 |

| [^68Ga]NOTA-RGD | ^68Ga | 8.3 mSv | N/A |

| [^18F]Alfatide | ^18F | 17.0 μSv/MBq | >95 |

Therapeutic Applications

Targeted Radionuclide Therapy

Recent studies have demonstrated the efficacy of RGD-based compounds in targeted radionuclide therapy (TRT). For example, a study involving patient-derived xenografts (PDXs) of non-small cell lung cancer (NSCLC) showed that the RGD peptide conjugated with lutetium-177 significantly improved tumor targeting and eradication compared to non-targeted therapies. The use of albumin-binding moieties enhanced pharmacokinetics, leading to prolonged tumor residence time and improved therapeutic outcomes .

Drug Delivery Systems

Nanoparticle Decoration

Research has indicated that RGD-decorated nanoparticles can be fine-tuned for enhanced targeting of integrin-expressing cells. This approach has been shown to improve the accumulation of therapeutic agents in tumors through both active and passive targeting mechanisms. The versatility of RGD peptides allows for various conjugation techniques, making them suitable for diverse drug delivery systems .

Case Studies

Case Study: RGD Peptides in Cancer Therapy

A notable case study involved the application of radiolabeled RGD peptides in patients with NSCLC. The study highlighted that the integration of RGD peptides into therapeutic strategies led to significant tumor regression without recurrence during follow-up periods. This underscores the potential of RGD Trifluoroacetate in developing effective cancer treatments that leverage targeted therapy principles.

Propriétés

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPDETPEHPAQDC-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F3N6O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.